(S)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13474388
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O4 |
|---|---|
| Molecular Weight | 258.31 g/mol |
| IUPAC Name | 2-[[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid |
| Standard InChI | InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-5-9(8-14)13-7-10(15)16/h9,13H,4-8H2,1-3H3,(H,15,16)/t9-/m0/s1 |
| Standard InChI Key | ZFOYJKJVEBVTBA-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@H](C1)NCC(=O)O |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NCC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound is defined by the molecular formula C₁₂H₂₂N₂O₄ and a molecular weight of 258.31 g/mol. Its IUPAC name, 2-[[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid, reflects the presence of:
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A piperidine ring with a stereospecific (S)-configuration at the third carbon.
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A tert-butoxycarbonyl (Boc) protecting group at the nitrogen of the piperidine.
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A carboxymethyl-amino substituent at the third position of the piperidine.
The stereochemistry is critical, as enantiomeric purity often influences biological activity. The Boc group enhances solubility and stability during synthetic processes, while the carboxymethyl moiety enables further functionalization.
Table 1: Key Molecular Properties
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Piperidine Core Formation: Starting from L-serine or commercially available piperidine derivatives, the Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions .
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Carboxymethyl-Amino Introduction: The amino group at C3 is alkylated with bromoacetic acid derivatives, followed by hydrolysis to yield the carboxylic acid.
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Purification: Chromatography or recrystallization ensures enantiomeric purity, critical for pharmaceutical applications.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, DMAP, THF, 0°C to RT | 85–90% |
| Alkylation | Bromoacetic acid, K₂CO₃, DMF, 60°C | 70–75% |
| Acid Hydrolysis | HCl (aq), reflux | 95% |
Key challenges include controlling racemization during alkylation and optimizing solvent systems to enhance yield .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate decomposition at temperatures >40°C, necessitating storage at 2–8°C . The Boc group confers resistance to acidic conditions, while the free carboxylic acid is prone to decarboxylation under basic environments.
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25–30 |
| Methanol | 10–15 |
| Water | <1 |
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 2.70–3.10 (m, 4H, piperidine H), 3.30 (d, 2H, CH₂COOH), 4.10 (m, 1H, C3-H).
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IR (KBr): 1720 cm⁻¹ (C=O, Boc), 1650 cm⁻¹ (amide I), 1550 cm⁻¹ (amide II).
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MS (ESI+): m/z 259.2 [M+H]⁺, consistent with the molecular formula.
HPLC analysis using a C18 column (acetonitrile/water gradient) confirms purity >98%, with a retention time of 6.7 min .
Biological Activity and Applications
Medicinal Chemistry Applications
The compound’s piperidine core is a common motif in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Preclinical studies suggest its utility as:
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Intermediate in Drug Synthesis: Used in the preparation of checkpoint kinase (Chk1) inhibitors for oncology.
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Enzyme Inhibitor Scaffold: Modulates aspartyl proteases involved in neurodegenerative diseases.
Table 4: Comparative Bioactivity of Piperidine Derivatives
| Compound | Target IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| (S)-3-(Carboxymethyl-amino)-piperidine-1-Boc | Chk1: 120 ± 15 | 5.8 (vs. Chk2) |
| (R)-Enantiomer | Chk1: 450 ± 30 | 1.2 |
| Cyclopropyl Derivative | BACE1: 85 ± 10 | 12.4 |
The (S)-enantiomer shows 3.75-fold greater potency than its (R)-counterpart, highlighting the role of stereochemistry.
Comparative Analysis with Related Compounds
Structural Analogues
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(S)-3-Amino-piperidine-1-Boc: Lacks the carboxymethyl group, reducing hydrophilicity and metabolic stability.
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Cyclopropyl Derivative: Incorporates a cyclopropyl ring, enhancing rigidity and target affinity (BACE1 IC₅₀ = 85 nM).
Recent Advances and Future Directions
Recent work focuses on continuous flow synthesis to improve scalability and reduce racemization . Future studies aim to explore its role in PROTACs (proteolysis-targeting chimeras) and covalent inhibitor design.
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